REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8](Br)[C:9]=1[CH:10]=[N:11][NH:12][CH3:13]>O1CCCC1>[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]2[N:12]([CH3:13])[N:11]=[CH:10][C:9]=12 |f:0.1|
|
Name
|
|
Quantity
|
0.524 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
C7
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1C=NNC)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with water
|
Type
|
ADDITION
|
Details
|
diluted with saturated aqueous sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |